Cas no 2101195-47-3 (4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide)

4-Amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted pyrazole core, which contributes to its versatility as an intermediate in synthetic chemistry. The presence of amino and carboxamide functional groups enhances its reactivity, making it suitable for further derivatization. The ethyl and phenyl substituents on the nitrogen atoms may influence its binding affinity in biological systems, while the propyl group adds lipophilicity, potentially improving membrane permeability. This compound is of interest for studies in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics. Its well-defined molecular structure allows for precise modifications to optimize physicochemical properties.
4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide structure
2101195-47-3 structure
商品名:4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide
CAS番号:2101195-47-3
MF:C15H20N4O
メガワット:272.345502853394
CID:5174044

4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, 4-amino-N-ethyl-N-phenyl-1-propyl-
    • インチ: 1S/C15H20N4O/c1-3-10-18-11-13(16)14(17-18)15(20)19(4-2)12-8-6-5-7-9-12/h5-9,11H,3-4,10,16H2,1-2H3
    • InChIKey: NUPOHGOPUCZLLG-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC)C=C(N)C(C(N(CC)C2=CC=CC=C2)=O)=N1

4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB554540-500 mg
4-Amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide; .
2101195-47-3
500MG
€528.40 2022-03-01
abcr
AB554540-1 g
4-Amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide; .
2101195-47-3
1g
€676.70 2022-03-01
abcr
AB554540-250 mg
4-Amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide; .
2101195-47-3
250MG
€381.10 2022-03-01
abcr
AB554540-100 mg
4-Amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide; .
2101195-47-3
100MG
€281.90 2022-03-01

4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide 関連文献

4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamideに関する追加情報

Introduction to 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide (CAS No. 2101195-47-3)

4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2101195-47-3, belongs to the pyrazole class of molecules, which are known for their broad spectrum of biological activities. Pyrazoles and their derivatives have been extensively studied for their potential applications in drug development, particularly in the treatment of various diseases such as cancer, inflammation, and infectious disorders.

The molecular structure of 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring substituted with an amino group at the 4-position, an N-ethyl group at the 5-position, a phenyl group at the 1-position, and a propyl group at the 3-position. This specific arrangement of functional groups contributes to its distinctive chemical and biological properties, making it a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding interactions of 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide with various biological targets. These studies have revealed that the compound exhibits potent binding affinity to certain enzymes and receptors involved in disease pathways. For instance, preliminary computational studies suggest that this molecule may interact with kinases and other enzymes implicated in cancer progression, potentially making it a viable lead compound for the development of novel anticancer agents.

In addition to its potential anticancer applications, 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide has shown promise in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular targets, many of which can be modulated by small-molecule compounds. The structural features of this pyrazole derivative suggest that it may inhibit key inflammatory mediators, thereby reducing inflammation and associated symptoms. This hypothesis is supported by experimental data from preclinical studies, which indicate that derivatives of pyrazole have anti-inflammatory effects.

The synthesis of 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of propylamine with phenacyl bromide to form the pyrazole core, followed by subsequent functionalization with ethylaniline and carboxylation reactions. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve the desired product with minimal side reactions.

One of the key challenges in the synthesis of this compound is maintaining regioselectivity during functionalization. The pyrazole ring is highly reactive due to its electron-rich nature, which can lead to multiple reaction pathways if not carefully controlled. Researchers have employed various ligands and catalysts to direct specific substitutions at desired positions on the ring. For example, palladium-based catalysts have been used to facilitate selective C-H bond activation, allowing for precise placement of functional groups.

The pharmacokinetic properties of 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide are also critical factors in determining its potential as a therapeutic agent. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, suggesting that it may be suitable for oral or intravenous administration. Additionally, preliminary pharmacokinetic assessments indicate that the compound has a reasonable bioavailability and metabolic stability, which are essential for effective drug delivery.

Further research is needed to fully elucidate the mechanism of action of 4-amino-N-ethyl-N-phenyl-1-propyl-1H-pyrazole-3-carboxamide in vivo. Animal models have been used to investigate its effects on disease endpoints such as tumor growth inhibition or inflammation reduction. These studies will provide valuable insights into how this compound interacts with biological systems and whether it can be translated into clinical applications.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 4-amino-N-ethyl-N-ph enyl -1-prop yl -1H-p yra z ole -3-car box am ide exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging advances in synthetic chemistry and molecular biology, researchers can design molecules that target specific disease pathways more effectively.

In conclusion,4-amino-N -ethyl -N-ph enyl -1-prop yl -1H-p yra z ole -3-car box am ide (CAS No. 2101195 -47 -3) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and demonstrated biological activity make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action,this molecule holds promise for addressing unmet medical needs across various therapeutic areas.

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